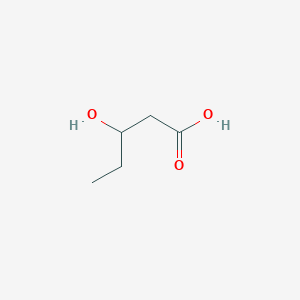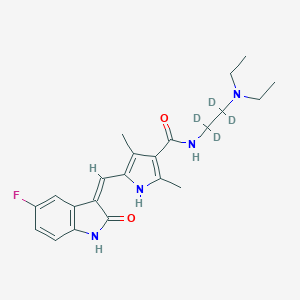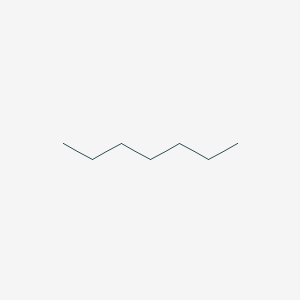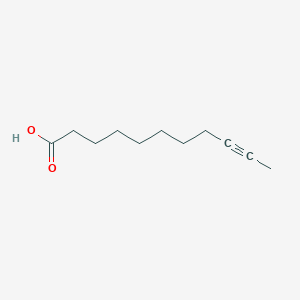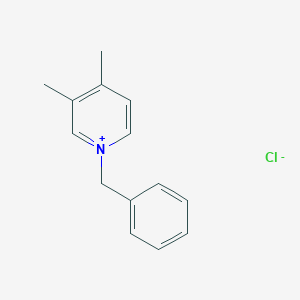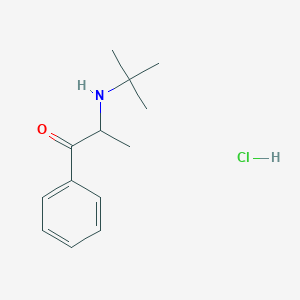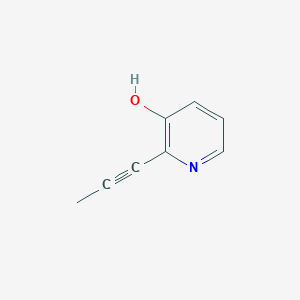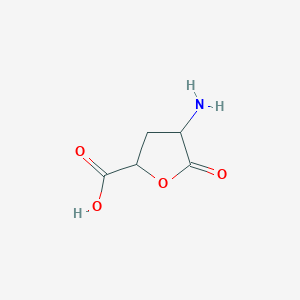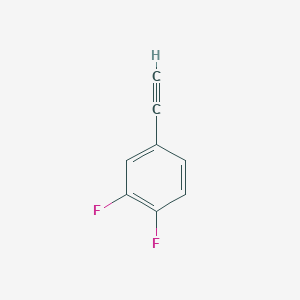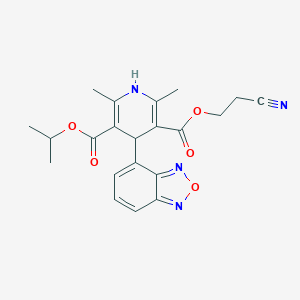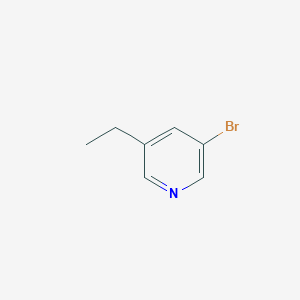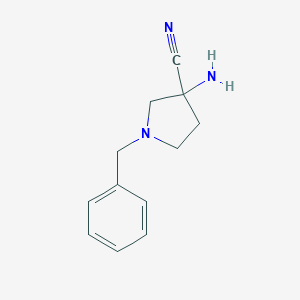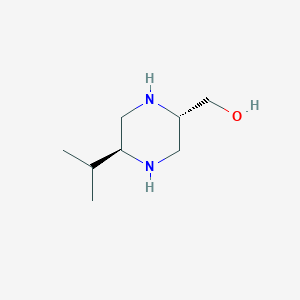
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol, also known as IPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IPM is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol is not fully understood, but it is believed to act as a nucleophile due to the presence of the hydroxyl group. ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been shown to react with various electrophiles, including aldehydes and ketones, to form adducts. Additionally, ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been shown to react with metal ions to form chelate complexes.
Biochemische Und Physiologische Effekte
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been studied for its biochemical and physiological effects, including its potential as an enzyme inhibitor. ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been shown to have antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has various advantages for lab experiments, including its stability and ease of synthesis. Additionally, ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been shown to be a versatile building block for the synthesis of other compounds. However, ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol also has limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research on ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol, including its potential as a drug candidate for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol and its potential as an enzyme inhibitor. Furthermore, the synthesis of ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol can be optimized to improve its yield and purity, and new methods for the synthesis of ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol derivatives can be explored.
Synthesemethoden
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol can be synthesized through various methods, including the reaction of piperazine with acetone and formaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of piperazine with isopropyl alcohol and formaldehyde, followed by reduction with sodium borohydride. The synthesis of ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been used in scientific research for various applications, including as a building block for the synthesis of other compounds, such as antiviral and anticancer agents. ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has also been studied for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
155322-94-4 |
|---|---|
Produktname |
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol |
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
[(2S,5S)-5-propan-2-ylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
IGFQXSUAFLCMDP-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)[C@H]1CN[C@@H](CN1)CO |
SMILES |
CC(C)C1CNC(CN1)CO |
Kanonische SMILES |
CC(C)C1CNC(CN1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



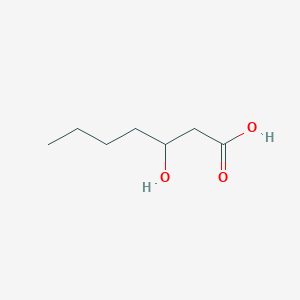
![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)
